molecular formula C17H14N4O5S B3907641 4-[(4Z)-3-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide

4-[(4Z)-3-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide

Cat. No.: B3907641
M. Wt: 386.4 g/mol
InChI Key: JOCYSTJXGUZBOC-YBEGLDIGSA-N
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Description

4-[(4Z)-3-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide is a complex organic compound characterized by its unique chemical structure This compound features a pyrazole ring substituted with a nitrophenyl group and a benzenesulfonamide moiety

Properties

IUPAC Name

4-[(4Z)-3-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S/c1-11-16(10-12-3-2-4-14(9-12)21(23)24)17(22)20(19-11)13-5-7-15(8-6-13)27(18,25)26/h2-10H,1H3,(H2,18,25,26)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCYSTJXGUZBOC-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4Z)-3-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under basic conditions to form the intermediate compound. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(4Z)-3-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

4-[(4Z)-3-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4Z)-3-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, potentially inhibiting their activity. The sulfonamide moiety can form hydrogen bonds with biological molecules, affecting their function. The overall effect of the compound depends on its ability to bind to and modulate the activity of its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4Z)-4-[(4-ethoxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide
  • 4-[(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide

Uniqueness

4-[(4Z)-3-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group and the benzenesulfonamide moiety contributes to its potential as a versatile compound in various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4Z)-3-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-[(4Z)-3-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide

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